tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate
Description
tert-Butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate is a chiral piperidine derivative characterized by a tert-butyl carbamate group attached to the (3R)-position of a 5,5-dimethyl-substituted piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol, and it is registered under CAS number 2101946-12-5 . The (3R) stereochemistry is critical for its interactions in asymmetric synthesis or pharmacological applications, as chirality often dictates binding specificity and biological activity. This compound is commonly employed as a building block in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-5,5-dimethylpiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKKUYVZIMQK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CNC1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate and the corresponding piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution and Sulfonation
The tertiary amine in the piperidine ring undergoes sulfonation under mild conditions. For example:
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Methanesulfonylation : Reacting with methanesulfonyl chloride (MsCl) in pyridine at 0°C to room temperature yields the sulfonamide derivative.
Key Data Table: Sulfonation Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Parent compound | MsCl, pyridine, 0°C → RT, 16 h | Methanesulfonyl-piperidine derivative | 91% |
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free amine:
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Trifluoroacetic Acid (TFA) Deprotection : Dissolving the compound in TFA at room temperature removes the Boc group, yielding the primary amine. This intermediate is critical for further functionalization .
Deprotection Conditions
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Reagent : TFA (25 mL per 0.97 mmol substrate).
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Time : 10 hours.
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Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate .
Coupling Reactions with Aromatic Electrophiles
The deprotected amine participates in nucleophilic aromatic substitutions (SNAr) with electron-deficient aryl halides:
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Example : Reaction with 2,5-dichloropyrazine in dioxane at 60°C for 60 hours in the presence of K₂CO₃ yields a substituted pyrazine derivative.
Key Data Table: SNAr Reactions
| Substrate | Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Deprotected amine | 2,5-Dichloropyrazine | K₂CO₃, dioxane, 60°C, 60 h | Pyrazine derivative | 30% |
Functionalization via Curtius Rearrangement
The Boc-protected amine can act as a precursor in Curtius rearrangements to generate isocyanate intermediates. For example:
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Acyl Azide Formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) forms an acyl azide, which undergoes Curtius rearrangement to an isocyanate. Trapping with amines or alcohols yields ureas or carbamates, respectively .
Mechanistic Pathway
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Acyl azide formation:
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Curtius rearrangement:
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Trapping:
Cross-Coupling in Medicinal Chemistry
The compound’s chiral center and Boc protection make it valuable in drug discovery. For instance:
Scientific Research Applications
tert-Butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Differences and Implications
a) Substituent Effects
- 5,5-Dimethyl vs. Fluorine atoms enhance lipophilicity (logP) and may improve blood-brain barrier penetration, making fluorinated derivatives more suitable for CNS-targeted drugs .
- Benzyl Substitution : The benzyl group in introduces aromaticity, likely improving binding to hydrophobic pockets in enzymes or receptors. However, it may also increase molecular weight and reduce solubility.
b) Stereochemical Influence
- The (3R) configuration in the target compound contrasts with (3S,4S) or (3R,4R) diastereomers in fluorinated analogues . Stereochemistry impacts binding affinity; for example, (3R,5R)-configured difluoromethyl derivatives in may exhibit distinct biological activity due to optimized spatial alignment with target sites.
c) Metabolic Stability
- Dimethyl Groups : The 5,5-dimethyl substitution in the target compound likely slows cytochrome P450-mediated metabolism by blocking oxidation sites, extending half-life .
- Fluorine Effects : Fluorine in reduces metabolic degradation via steric and electronic effects, but difluoromethyl groups may introduce unique metabolic pathways (e.g., defluorination).
Biological Activity
tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate (CAS: 2101946-12-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- IUPAC Name : tert-butyl (R)-(5,5-dimethylpiperidin-3-yl)carbamate
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-dimethyl-3-piperidinol under controlled conditions. The reaction yields the desired carbamate with high purity and yield.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that derivatives with similar piperidine structures can inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 41 |
| Compound B | L1210 | 9.6 |
| tert-butyl N-[...] | HMEC-1 | 9.6 |
The biological activity of this compound may be attributed to its ability to modulate intracellular signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Studies
-
Study on Piperidine Derivatives :
A study evaluated the cytotoxic effects of various piperidine derivatives on colon cancer cells (HCT116 and HT29). The results indicated that compounds with a piperidine core exhibited enhanced cytotoxicity compared to their counterparts lacking this structure. The study highlighted the importance of structural modifications in increasing biological efficacy . -
Antiproliferative Activity in Endothelial Cells :
Another investigation focused on the effects of similar compounds on human microvascular endothelial cells (HMEC-1). The findings revealed that specific structural features contributed to lower IC50 values, suggesting that modifications could enhance selectivity towards cancerous versus normal cells .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamates are often prepared via condensation of amines with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, using bases like triethylamine. Optimization focuses on controlling stereochemistry (e.g., maintaining the 3R configuration) and minimizing side reactions. Reaction temperature (0–25°C), solvent polarity, and catalyst selection (e.g., DMAP) are critical for yield and purity .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and stereochemistry of this compound?
- NMR : , , and 2D experiments (e.g., COSY, NOESY) confirm regiochemistry and stereochemistry, particularly the 3R configuration and 5,5-dimethyl substitution.
- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomeric excess.
- MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
Q. How is this compound purified after synthesis?
Common methods include:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Polar solvents like methanol or ethanol enhance crystal purity.
- Acid-base extraction : Removes unreacted amines or Boc-protecting agents .
Advanced Research Questions
Q. How does the stereochemistry at the 3R position influence reactivity in forming chiral intermediates for pharmaceuticals?
The 3R configuration dictates spatial orientation during nucleophilic attacks or cyclization reactions. For example, in NK1 receptor antagonist synthesis, the 3R stereochemistry ensures proper binding to chiral pockets in target proteins. Computational docking studies (e.g., AutoDock Vina) correlate stereochemistry with bioactivity .
Q. What challenges arise in resolving enantiomeric mixtures during synthesis, and how are they addressed?
Racemization at the 3R position can occur under acidic/basic conditions. Mitigation strategies include:
- Low-temperature reactions : Reduce kinetic energy to prevent stereochemical scrambling.
- Chiral auxiliaries : Temporarily fix stereochemistry during key steps.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
Q. How can computational methods predict the reactivity of tert-butyl carbamates in complex reactions?
Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity (e.g., nucleophilic attack at carbonyl vs. amine). Molecular dynamics simulations model solvent effects and steric hindrance from the 5,5-dimethyl groups, guiding solvent selection .
Q. What role does this compound play in drug discovery pipelines as a building block?
It serves as a chiral intermediate in protease inhibitors and kinase modulators. For example, its piperidine core is incorporated into macrocyclic drugs via Suzuki-Miyaura couplings or reductive amination. Pharmacokinetic studies highlight its metabolic stability due to steric shielding from tert-butyl and dimethyl groups .
Q. How is X-ray crystallography employed to resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction confirms bond angles, torsional strains, and non-covalent interactions (e.g., hydrogen bonds). SHELXL refines diffraction data, while SHELXS/SHELXD solves phase problems. Twinned crystals require specialized refinement protocols .
Q. How can researchers address contradictory data between spectroscopic and crystallographic analyses?
Discrepancies (e.g., unexpected NOESY correlations vs. X-ray data) are resolved by:
Q. What strategies are used to scale up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
